4-(Cyclopentylamino)-3-nitrobenzoic acid
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Overview
Description
4-(Cyclopentylamino)-3-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with a cyclopentylamino group at the 4-position and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylamino)-3-nitrobenzoic acid typically involves multiple steps:
Nitration of Benzoic Acid: The process begins with the nitration of benzoic acid to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amination: The nitrobenzoic acid is then subjected to a reductive amination process to introduce the cyclopentylamino group at the 4-position. This step often involves the use of cyclopentylamine and a reducing agent such as sodium borohydride or hydrogen gas in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-(Cyclopentylamino)-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-(Cyclopentylamino)-3-nitrosobenzoic acid or this compound derivatives.
Scientific Research Applications
4-(Cyclopentylamino)-3-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylamino)-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the cyclopentylamino group can interact with biological targets through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic Acid: Similar structure but lacks the cyclopentyl group and nitro group.
3-Nitrobenzoic Acid: Similar structure but lacks the cyclopentylamino group.
4-(Cyclopentylamino)benzoic Acid: Similar structure but lacks the nitro group.
Uniqueness
4-(Cyclopentylamino)-3-nitrobenzoic acid is unique due to the presence of both the cyclopentylamino and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(cyclopentylamino)-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)8-5-6-10(11(7-8)14(17)18)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIQZZBIZUJGQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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